1-Chloro-6-methyl-5-nitroisoquinoline
Overview
Description
1-Chloro-6-methyl-5-nitroisoquinoline is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is characterized by a yellow crystalline powder appearance and is stable under acidic conditions . This compound is soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Preparation Methods
The synthesis of 1-Chloro-6-methyl-5-nitroisoquinoline typically involves multiple steps. One common synthetic route starts with 4-chloro-2-nitrobenzoic acid as the raw material. The process includes several reactions such as cyanation, acylation, and cyclization to yield the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
1-Chloro-6-methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-methyl-5-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-6-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve DNA and protein interactions .
Comparison with Similar Compounds
1-Chloro-6-methyl-5-nitroisoquinoline can be compared with other similar compounds such as:
6-Methyl-5-nitroisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Chloro-5-nitroisoquinoline: Lacks the methyl group, which may influence its solubility and chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-6-methyl-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(9(6)13(14)15)4-5-12-10(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPTUUERGDBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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